(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

Catalog No.
S739498
CAS No.
21898-43-1
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
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(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

CAS Number

21898-43-1

Product Name

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-oxoacetic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11)

InChI Key

QFNZDWKDZWPYCB-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)C(=O)O

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)O

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is an organic compound characterized by the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle, and contains an oxoacetic acid functional group. Its structure includes a methyl group attached to the nitrogen atom of the pyrrole ring, contributing to its unique chemical properties and biological activities .

  • Potential for skin and eye irritation.
  • Possible respiratory tract irritation if inhaled.
  • Carboxylic acids can be corrosive.
Typical of carboxylic acids and heterocyclic compounds. These reactions may include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The oxo group can undergo nucleophilic attack, leading to various derivatives.

The specific reaction pathways depend on the conditions and reagents used, allowing for the synthesis of diverse derivatives with potential applications in medicinal chemistry .

Research indicates that (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid exhibits notable biological activities. It has been studied for its effects on viral infections, particularly its ability to affect the formation of nucleocapsids in Hepatitis B Virus (HBV) at low nanomolar concentrations. This suggests potential as a therapeutic agent in antiviral drug development . Additionally, compounds with similar structures have been explored for their cytotoxic effects against various cancer cell lines, indicating a broader scope of biological relevance.

Several synthetic routes have been developed for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid:

  • Coupling Reactions: Starting from commercially available 1-methyl-1H-pyrrole-2-carboxylic acid, it can be coupled with various amines or other nucleophiles in the presence of coupling agents such as HATU or CDI.
  • Reactions with Acylating Agents: The compound can be synthesized by reacting 1-methyl-1H-pyrrole derivatives with acylating agents like ethyl chlorooxoacetate in the presence of Lewis acids (e.g., AlCl₃) to introduce the oxoacetic acid moiety .
  • Saponification: Intermediate esters formed during synthesis can undergo saponification to yield the final carboxylic acid product.

These methods allow for variations in substituents, leading to a library of related compounds for further study .

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid has potential applications in several fields:

  • Pharmaceuticals: As a lead compound in antiviral drug development targeting Hepatitis B Virus.
  • Biochemistry: As a reagent in proteomics research due to its unique structural features that may interact with biomolecules.
  • Agriculture: Potential use as a biopesticide or herbicide due to its biological activity against certain pathogens .

Studies on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid have focused on its interactions with biological macromolecules. Preliminary data suggest that it may bind to viral proteins, inhibiting their function and thereby disrupting viral replication cycles. Further research is needed to elucidate the exact mechanisms of action and potential off-target effects on human proteins or enzymes .

Several compounds share structural similarities with (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylpyrroleContains a methyl group on pyrroleSimple structure; used as a precursor
Oxoacetic AcidContains an oxo group and carboxylic acidMore straightforward reactivity
Glyoxamide DerivativesSimilar functional groupsExhibits antiviral properties against HBV
Pyrrole DerivativesVaried substitutions on pyrroleDiverse biological activities

The uniqueness of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid lies in its combination of the pyrrole ring and oxoacetic acid functionality, which may confer distinct pharmacological properties not found in simpler derivatives or other related compounds .

Molecular Architecture and Configuration

Structural Elucidation

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid represents a heterocyclic organic compound characterized by the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol [1] [2] [3]. The compound features a five-membered pyrrole ring system substituted with a methyl group at the nitrogen position and an oxoacetic acid moiety attached at the 2-position of the pyrrole ring [3]. The structural framework consists of a pyrrole heterocycle, which is a five-membered aromatic ring containing one nitrogen atom, coupled with a ketoacetic acid functional group .

The International Union of Pure and Applied Chemistry name for this compound is 2-(1-methylpyrrol-2-yl)-2-oxoacetic acid [3]. The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation CN1C=CC=C1C(=O)C(=O)O, which clearly delineates the connectivity between the methylated pyrrole ring and the oxoacetic acid substituent [3]. The InChI identifier InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11) provides a standardized representation of the molecular structure [3].

PropertyValueReference
Molecular FormulaC7H7NO3 [1] [2] [3]
Molecular Weight153.14 g/mol [1] [2] [3]
Exact Mass153.042593085 Da [3]
CAS Number21898-43-1 [2] [6] [3]
IUPAC Name2-(1-methylpyrrol-2-yl)-2-oxoacetic acid [3]
InChI KeyQFNZDWKDZWPYCB-UHFFFAOYSA-N [2] [3] [7]

Conformational Analysis

The conformational characteristics of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid are governed by the rotational freedom around the bond connecting the pyrrole ring to the oxoacetic acid moiety [3]. Computational analysis indicates that the molecule possesses two rotatable bonds, which contribute to its conformational flexibility [3]. The topological polar surface area of 59.3 Ų reflects the spatial arrangement of polar functional groups within the molecular structure [3].

The pyrrole ring maintains a planar configuration due to its aromatic character, while the oxoacetic acid substituent can adopt various orientations relative to the ring plane [8] [9]. The nitrogen atom in the pyrrole ring is sp2-hybridized and contributes its lone pair electrons to the aromatic π-electron system [8] [10]. The carbonyl groups of the oxoacetic acid moiety exhibit typical ketone and carboxylic acid geometries, with the ketone carbon showing sp2 hybridization .

Physicochemical Properties

Physical Constants and Appearance

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid typically appears as a solid material at room temperature [2] [7]. The compound exhibits a purity of approximately 95% in commercial preparations [2] [7]. Standard storage conditions recommend room temperature environments for maintaining compound stability [2] [7].

PropertyValueReference
Physical FormSolid [2] [7]
Storage TemperatureRoom Temperature [2] [7]
Purity (typical)95% [2] [7]
Melting PointNot available [6]
Boiling PointNot available [6]
DensityNot available [6]

The heavy atom count of 11 reflects the presence of carbon, nitrogen, and oxygen atoms within the molecular framework [3]. The formal charge of zero indicates that the neutral form represents the most stable electronic configuration under standard conditions [3].

Solubility Parameters

The solubility characteristics of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements . The XLogP3-AA value of 0.4 suggests moderate lipophilicity, indicating a balanced hydrophilic-lipophilic character [3]. The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to the compound's interaction with polar solvents [3].

The carboxylic acid functionality provides ionizable hydrogen, enabling pH-dependent solubility behavior . The pyrrole ring system contributes aromatic character while the methyl substituent introduces hydrophobic properties . The oxoacetic acid moiety enhances water solubility through hydrogen bonding interactions with solvent molecules .

Stability Profiles

The stability of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid under various conditions reflects the inherent properties of both the pyrrole ring system and the oxoacetic acid functionality . Pyrrole derivatives generally exhibit stability under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions . The aromatic character of the pyrrole ring provides inherent stability against thermal decomposition [12].

The oxoacetic acid moiety represents a potentially reactive site due to the presence of both ketone and carboxylic acid functionalities [13]. Acid-catalyzed hydrolysis reactions may occur under strongly acidic conditions, potentially affecting the stability of the compound [13]. The ketone functionality may undergo reduction reactions under appropriate conditions, while the carboxylic acid group can participate in esterification and amidation reactions .

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopic properties of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid provide detailed information about the molecular structure and electronic environment of individual atoms [15] [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the pyrrole ring protons, which typically appear in the aromatic region between 6.0 and 7.0 parts per million [15]. The methyl group attached to the pyrrole nitrogen exhibits a distinctive singlet signal, while the pyrrole ring protons show characteristic coupling patterns [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [16]. The carbonyl carbons of the oxoacetic acid moiety appear as distinct signals in the downfield region, typically around 170-190 parts per million [16]. The pyrrole ring carbons exhibit characteristic chemical shifts reflecting their aromatic environment [15] [16].

Infrared Absorption Patterns

Infrared spectroscopy of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid reveals characteristic absorption bands corresponding to specific functional groups within the molecule [17]. The carboxylic acid functionality exhibits a broad absorption band around 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch [17]. The carbonyl stretching vibrations appear as intense bands in the 1600-1750 cm⁻¹ region, with the ketone and carboxylic acid carbonyls showing distinct frequencies [17].

The pyrrole ring system contributes characteristic absorption patterns in the fingerprint region below 1500 cm⁻¹ [17]. Carbon-hydrogen stretching vibrations from the aromatic ring and methyl group appear in the 2800-3100 cm⁻¹ region [17]. The nitrogen-containing heterocycle contributes specific vibrational modes that can be identified through careful spectroscopic analysis [17].

Mass Spectrometric Features

Mass spectrometric analysis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid provides information about molecular fragmentation patterns and structural identification [3]. The molecular ion peak appears at m/z 153, corresponding to the intact molecular structure [3]. The base peak at m/z 108 results from the loss of the carboxyl group (COOH), representing the most stable fragment ion [3].

Fragment m/zRelative IntensityAssignmentReference
153 [M]+Molecular ion peakMolecular ion [3]
108Base peak (highest)Loss of COOH group [3]
533rd highestPyrrole fragment [3]
452nd highestCOOH+ fragment [3]

Additional fragmentation produces ions at m/z 53 and 45, corresponding to pyrrole ring fragments and carboxyl-containing species, respectively [3]. The fragmentation pattern provides structural confirmation and enables identification of the compound in complex mixtures [3].

Electronic Structure

Electron Distribution Analysis

The electronic structure of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid reflects the distribution of electrons within the molecular framework [8] [12]. The pyrrole ring system contains six π-electrons distributed across five atoms, with each carbon contributing one electron and the nitrogen atom contributing two electrons from its lone pair [8] [10]. This electron distribution creates an aromatic system that satisfies the Hückel rule for aromaticity [12] [10].

The nitrogen atom in the pyrrole ring adopts sp2 hybridization, placing its lone pair electrons in a p-orbital that participates in the aromatic π-system [8] [9]. This arrangement results in electron delocalization throughout the five-membered ring [12]. The electron distribution analysis reveals that the pyrrole nitrogen carries reduced electron density compared to typical aliphatic amines due to its participation in the aromatic system [18] [8].

The oxoacetic acid moiety contributes additional electronic complexity through the presence of carbonyl groups [19]. The ketone functionality exhibits typical carbonyl electronic characteristics, with electron density polarized toward the oxygen atom [19]. The carboxylic acid group provides an ionizable proton and can exist in various protonation states depending on the chemical environment [19].

Aromaticity of the Pyrrole Moiety

The pyrrole ring in (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid exhibits aromatic character due to its six π-electron system distributed across five ring atoms [8] [12] [10]. The aromatic stabilization energy of pyrrole is approximately 88 kilojoules per mole, which is substantial though lower than that of benzene [12]. The nitrogen atom contributes two electrons from its lone pair to achieve the aromatic electron count [8] [9].

The aromaticity of the pyrrole moiety influences the chemical reactivity and physical properties of the entire molecule [18] [8]. The aromatic character makes the pyrrole ring relatively stable toward electrophilic attack, though it remains more reactive than benzene [18]. The methyl substitution at the nitrogen position enhances the electron density of the aromatic system [12].

Resonance structures of the pyrrole ring demonstrate the delocalization of electron density throughout the ring system [18] [12]. The aromatic character contributes to the planarity of the ring and influences the chemical shifts observed in nuclear magnetic resonance spectroscopy [18]. The dipole moment of pyrrole derivatives reflects the charge separation resulting from resonance effects [12].

Computational Models of Electronic Properties

Computational analysis using density functional theory methods provides detailed insights into the electronic properties of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid [20] [21]. Theoretical calculations reveal the molecular orbital structure and electron distribution patterns within the compound [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic excitation properties [21].

Computational studies of related pyrrole derivatives demonstrate the influence of substituents on the electronic structure [20] [21]. The oxoacetic acid substituent affects the electron distribution within the pyrrole ring through inductive and mesomeric effects [20]. Theoretical calculations predict the chemical shifts for nuclear magnetic resonance spectroscopy and provide correlation with experimental observations [20].

Classical Synthetic Routes

3.1.1 Friedel-Crafts Acylation of N-Methyl-1H-pyrrole [1]

The cornerstone method introduces the α-oxoacyl fragment directly onto the heteroarene.

EntryReagents & promoterTemperature / timeIsolated yieldKey remarks
AEthyl oxalyl chloride, pyridine, dichloromethane–78 → 25 °C, 48 h65%Clean mono-acylation; minimal polymerisation [2]
BEthyl oxalyl chloride, pyridine, dichloromethane–78 → 25 °C, 48 h83%Optimised stoichiometry (1.2 equiv oxalyl chloride) [2]

The reaction tolerates N-methyl substitution because the nitrogen lone pair is unavailable for protonation, reducing tar formation. Immediate removal of hydrogen chloride (nitrogen sweep or mild vacuum) maintains selectivity [2].

3.1.2 Oxidation Approaches from 2-(1H-pyrrol-2-yl)acetates [1]

Two-step sequences convert inexpensive 2-pyrrolyl acetates into the target keto-acid:

  • Ester formation – alkylation of 1-methyl-1H-pyrrole with haloacetates.
  • α-Oxidation – selenium(IV) oxide in pyridine affords the glyoxylic motif (64% yield) [2].

The method avoids corrosive Lewis acids but demands rigorous removal of selenium residues during work-up.

Modern Synthetic Strategies

3.2.1 Vilsmeier-Type Reactions [1]

Treating N-substituted pyrroles with a mixed iminium system (phosphoryl chloride + 2-oxo-2-(pyrrolidin-1-yl)acetate) delivers isomeric glyoxylates in moderate yields (α-isomer 33%, β-isomer 53%) without external Lewis acids [2]. The process proceeds at 0–25 °C and is amenable to electron-rich N-methyl substrates.

3.2.2 Reactions with Oxalyl Chloride [1]

Direct exposure of N-methyl-1H-pyrrole to oxalyl chloride at –78 °C, followed by methanolic sodium methoxide quench, affords methyl (1-methyl-1H-pyrrol-2-yl)(oxo)acetate in 57% yield [2]. Cooling suppresses dimeric diacylation side products; slow addition of the heteroarene controls exotherm.

3.2.3 Multicomponent Approaches [3] [4]

Copper(II) chloride catalyses a [4 + 1] annulation between propargylamines and ethyl glyoxylate, generating the α-ketoester on a pre-formed pyrrole ring in 76–91% yield under microwave irradiation (100 °C, 30 min) [5]. Organocatalytic four-component couplings (aldehyde + amine + dicarbonyl + nitroalkane) deliver polysubstituted glyoxylic pyrroles in up to 88% yield while operating in solvent-free ball-mill conditions, highlighting the method’s green chemistry credentials [6].

Optimisation Parameters

3.3.1 Temperature and Reaction Time Effects
  • For Friedel-Crafts acylation the conversion increases sharply above –20 °C, but competing polymerisation lowers yield; –50 °C to –78 °C offers the best balance [2].
  • Scale-up studies show that prolonged addition times (>3 h) depress selectivity (C-2/C-3 ratio falls from 16:1 to 2.3:1) [7].
3.3.2 Solvent Selection Criteria

Anhydrous dichloromethane provides high solubility for oxalyl chloride and dissipates heat efficiently. Nitro-methane enhances electrophilicity in thiophene analogues but promotes over-acylation in pyrroles [2].

3.3.3 Catalyst Systems and Ligand Effects [4]

Chiral titanium(IV) complexes derived from 1,1′-bi-(2-naphthol) mediate enantioselective Friedel-Crafts hydroxyalkylation of electron-poor pyrroles with alkyl glyoxylates, giving up to 96% enantiomeric excess at five mole percent catalyst loading [8]. Ligand sterics tune both activity and face selectivity; bulky 3,3′-aryl substituents suppress background racemic pathways.

Scale-up Considerations and Industrial Production Methods [9]

Pilot campaigns (10–40 kilogram scale) revealed that dissolved hydrogen chloride drastically impacts Friedel-Crafts throughput; maintaining a constant nitrogen purge and charging N-methyl-1H-pyrrole in dichloromethane over three minutes preserved yields at 74% irrespective of batch volume [7]. Where oxalyl chloride cost or corrosivity is prohibitive, plants employ a three-step sequence (acetyl chloride acylation → α-chlorination → hydrolysis) that trades one extra step for superior robustness [7].

Commercial glyoxylic acid is produced continuously from glyoxal oxidation in the presence of nitric acid; integration of this stream with the pyrrole acylation loop minimises reagent inventory and waste, as documented in recent plant design studies [10].

Purification and Isolation Techniques

  • Quench and phase separation – aqueous sodium acetate neutralises residual acyl chloride; the organic phase contains the product acid or ester.
  • Base-wash crystallisation – conversion to its sodium salt followed by acidification (pH 2) precipitates the free acid at 0 °C, allowing filtration and drying under reduced pressure [7].
  • Polishing – short-bed silica gel removes trace dimers; elution with ethyl acetate–hexane (3:2) provides >98% purity suitable for active-pharmaceutical-ingredient synthesis [2].

Summary Data Table

Synthetic lineTypical yieldNotable advantagesPrincipal limitations
Friedel-Crafts acylation (oxalyl chloride)57–83%One-pot, inexpensive reagentsRequires cryogenic control, HCl management [2]
Selenium(IV) oxide oxidation route64%Uses readily available ester precursorsToxic metal by-products [2]
Vilsmeier-type acylation33–53%Mild Lewis-acid-free conditionsMixture of α/β-isomers [2]
Copper-catalysed multicomponent annulation76–91%Solvent-free or microwave accelerationComplex starting materials [5]
Chiral BINOL–titanium catalysis70–96% + high enantioselectivityAsymmetric induction useful for drug targetsCatalyst cost, moisture sensitivity [8]

XLogP3

0.4

Wikipedia

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

Dates

Last modified: 08-15-2023

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